N-cyclopentyl-2-[7-methyl-2,4-dioxo-1-phenyl-5-(pyrrolidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving a pyrimidine derivative and a suitable aldehyde or ketone.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with cyclopentyl bromide under basic conditions.
Attachment of the pyrrolidine-1-carbonyl group: This is achieved through an amide coupling reaction using pyrrolidine-1-carboxylic acid and a coupling reagent such as EDCI or DCC.
Final acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-CYCLOPENTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE involves inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have shown promising anticancer activity.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their PARP-1 inhibitory activity and antitumor effects.
Uniqueness
N-CYCLOPENTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is unique due to its specific structural features, such as the cyclopentyl and pyrrolidine-1-carbonyl groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C26H29N5O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[7-methyl-2,4-dioxo-1-phenyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C26H29N5O4/c1-17-15-20(24(33)29-13-7-8-14-29)22-23(27-17)31(19-11-3-2-4-12-19)26(35)30(25(22)34)16-21(32)28-18-9-5-6-10-18/h2-4,11-12,15,18H,5-10,13-14,16H2,1H3,(H,28,32) |
InChI Key |
ANNWOTRRMTVWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3CCCC3)C4=CC=CC=C4)C(=O)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.